2-hydroxy-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide
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Overview
Description
2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE is a complex organic compound with a molecular formula of C18H15N3O4 This compound is known for its unique structural features, which include a hydrazide group, a phenyl ring, and a furan ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-2-phenylacetic acid hydrazide with an aldehyde or ketone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-N’-{(E)-1-[5-(2-HYDROXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-BENZOHYDRAZIDE
- 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-AMINOPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE
- 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-THIENYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE lies in its specific structural features, such as the combination of a hydrazide group, a phenyl ring, and a furan ring substituted with a nitrophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C20H17N3O5/c1-13-11-15(23(26)27)7-9-17(13)18-10-8-16(28-18)12-21-22-20(25)19(24)14-5-3-2-4-6-14/h2-12,19,24H,1H3,(H,22,25)/b21-12+ |
InChI Key |
WOXYYSFWYOJWPE-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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